molecular formula C11H11N3O B2418908 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile CAS No. 163918-99-8

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

Cat. No. B2418908
CAS RN: 163918-99-8
M. Wt: 201.229
InChI Key: KOHLNECAEDCZHU-UHFFFAOYSA-N
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Description

“4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” is a chemical compound with the CAS Number: 163918-99-8 . It has a molecular weight of 201.23 and its molecular formula is C11H11N3O . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(2-oxotetrahydropyrimidin-1(2H)-yl)benzonitrile . The InChI code for this compound is 1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) .

Scientific Research Applications

Microbial-Mediated Abiotic Transformation

The microbial-mediated abiotic formation and transformation of various sulfonamide drugs, including transformations involving aromatic amines under denitrifying conditions, have been studied. This research is significant in understanding the environmental behavior and transformation of these compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

Pharmaceutical Synthesis Optimization

Optimization of the synthesis process, specifically through unsymmetrical Hantzsch reactions, is crucial in the manufacture of pharmaceutical compounds. This involves the careful control of reagent addition and yield optimization, as exemplified in the synthesis of potassium-channel openers for urinary incontinence treatment (Hopes, Parker, & Patel, 2006).

Androgen Receptor Antagonists

Compounds such as 4-[3,5-dioxo-11-oxa-4,9-diazatricyclo[5.3.1.0(2,6)]undec-4-yl]-2-trifluoromethyl-benzonitriles have been synthesized and investigated for their potential as androgen receptor antagonists, demonstrating significant in vitro and in vivo potency (Xiao et al., 2010).

Intermediate in HIV-1 Inhibitors

The synthesis of intermediates like 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, crucial for developing HIV-1 reverse transcriptase inhibitors, highlights the importance of such compounds in antiviral research (Ju Xiu-lia, 2015).

Electrocyclic Reactions and Diastereoselectivity

Research into trapping oxonium ylides with Michael acceptors, including the use of 4-oxo-enoates, has been explored for its potential in creating α-hydroxyesters with high diastereoselectivity. This is important for synthesizing various organic compounds (Han et al., 2011).

Selective Androgen Receptor Modulators

The synthesis of derivatives like 4-(5-oxopyrrolidine-1-yl)benzonitrile and its evaluation as a selective androgen receptor modulator (SARM) demonstrates its potential in therapeutics for conditions like muscle wasting and CNS disorders (Aikawa et al., 2017).

Lithium Ion Battery Technology

In the field of energy storage, compounds like 4-(Trifluoromethyl)-benzonitrile have been utilized as novel electrolyte additives for high voltage lithium ion batteries, showing promise in enhancing cyclic stability and performance (Huang et al., 2014).

Safety and Hazards

The safety information for “4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile” includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHLNECAEDCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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